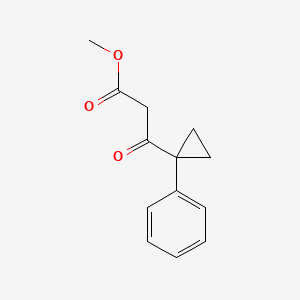
Methyl 3-oxo-3-(1-phenylcyclopropyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-oxo-3-(1-phenylcyclopropyl)propanoate is an organic compound with the molecular formula C13H14O3 It is a derivative of propanoic acid and features a cyclopropyl group attached to a phenyl ring, making it a unique structure in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxo-3-(1-phenylcyclopropyl)propanoate typically involves the reaction of cyclopropyl ketones with phenylacetic acid derivatives. One common method is the Claisen condensation reaction, where an ester reacts with a ketone in the presence of a strong base such as sodium ethoxide. The reaction conditions often require refluxing in an organic solvent like ethanol or toluene to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-3-(1-phenylcyclopropyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Methyl 3-oxo-3-(1-phenylcyclopropyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 3-oxo-3-(1-phenylcyclopropyl)propanoate involves its interaction with various molecular targets. The cyclopropyl group can induce strain in the molecule, making it more reactive towards nucleophiles. The phenyl ring can participate in π-π interactions, enhancing the compound’s binding affinity to certain proteins or enzymes. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxo-3-phenylpropanoate: Lacks the cyclopropyl group, making it less sterically hindered.
Ethyl 3-oxo-3-(1-phenylcyclopropyl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 3-oxo-3-(3-trifluoromethylphenyl)propanoate: Contains a trifluoromethyl group on the phenyl ring, altering its electronic properties.
Uniqueness
Methyl 3-oxo-3-(1-phenylcyclopropyl)propanoate is unique due to the presence of the cyclopropyl group, which introduces significant ring strain and affects the compound’s reactivity. This structural feature distinguishes it from other similar compounds and can lead to different chemical behaviors and applications.
Properties
Molecular Formula |
C13H14O3 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
methyl 3-oxo-3-(1-phenylcyclopropyl)propanoate |
InChI |
InChI=1S/C13H14O3/c1-16-12(15)9-11(14)13(7-8-13)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
InChI Key |
PJXJTRUZADQBNS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)C1(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















